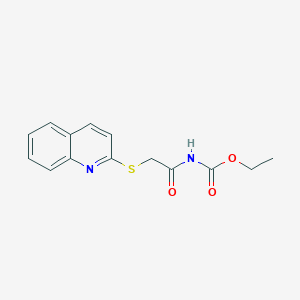![molecular formula C28H28O4P2 B14166617 Butane-1,4-diyl bis[diphenyl(phosphinate)] CAS No. 4151-25-1](/img/structure/B14166617.png)
Butane-1,4-diyl bis[diphenyl(phosphinate)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diyl bis[diphenyl(phosphinate)] is an organophosphorus compound with the molecular formula C28H28P2. It is a white solid that is soluble in organic solvents. This compound is primarily used in coordination chemistry and serves as a ligand in various catalytic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis[diphenyl(phosphinate)] typically involves the reaction of 1,4-dibromobutane with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of Butane-1,4-diyl bis[diphenyl(phosphinate)] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diyl bis[diphenyl(phosphinate)] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphines depending on the electrophile used.
Applications De Recherche Scientifique
Butane-1,4-diyl bis[diphenyl(phosphinate)] is widely used in scientific research, particularly in the fields of chemistry and materials science. Some of its applications include:
Catalysis: It serves as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Coordination Chemistry: It forms complexes with various transition metals, which are studied for their catalytic properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Butane-1,4-diyl bis[diphenyl(phosphinate)] primarily involves its role as a ligand. It coordinates with transition metals through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- Bis(diphenylphosphino)methane
Uniqueness
Butane-1,4-diyl bis[diphenyl(phosphinate)] is unique due to its longer carbon chain, which provides greater flexibility and different steric properties compared to its shorter-chain analogs. This can influence the stability and reactivity of the metal complexes it forms, making it suitable for specific catalytic applications.
Propriétés
Numéro CAS |
4151-25-1 |
|---|---|
Formule moléculaire |
C28H28O4P2 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
[4-diphenylphosphoryloxybutoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C28H28O4P2/c29-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)31-23-13-14-24-32-34(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 |
Clé InChI |
DHCGGQVDXDHYFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OCCCCOP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


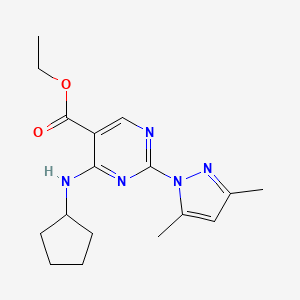

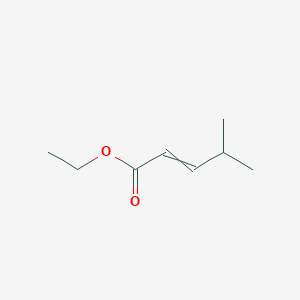
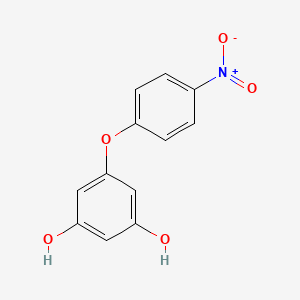

![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

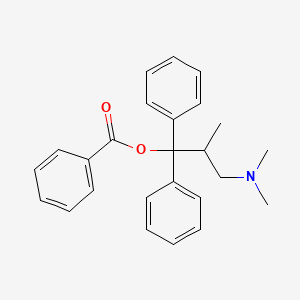

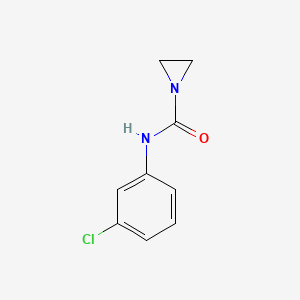
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
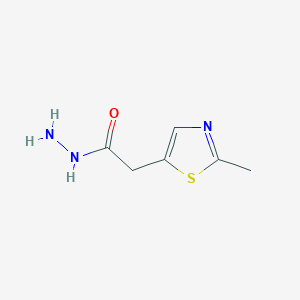
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
